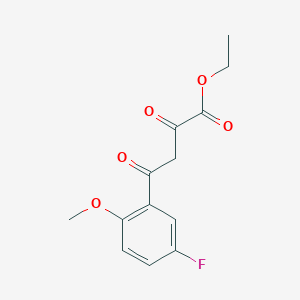

Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate

CAS No.: 1225574-45-7

Cat. No.: VC2670885

Molecular Formula: C13H13FO5

Molecular Weight: 268.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1225574-45-7 |

|---|---|

| Molecular Formula | C13H13FO5 |

| Molecular Weight | 268.24 g/mol |

| IUPAC Name | ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate |

| Standard InChI | InChI=1S/C13H13FO5/c1-3-19-13(17)11(16)7-10(15)9-6-8(14)4-5-12(9)18-2/h4-6H,3,7H2,1-2H3 |

| Standard InChI Key | ITPCRIFSWAGHTH-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(=O)CC(=O)C1=C(C=CC(=C1)F)OC |

| Canonical SMILES | CCOC(=O)C(=O)CC(=O)C1=C(C=CC(=C1)F)OC |

Introduction

Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate is a synthetic organic compound with the molecular formula C₁₃H₁₃FO₅ and a molecular weight of 268.24 g/mol . It belongs to the class of esters and is notable for its applications in medicinal chemistry and organic synthesis. The compound features a fluorinated aromatic ring, which enhances its reactivity and biological activity.

Synthesis Methods

The synthesis of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate typically involves multi-step organic reactions. A common method includes the esterification of 5-fluoro-2-methoxybenzoic acid with ethyl acetoacetate. This process can be optimized using continuous flow reactors to improve yield and sustainability.

Synthesis Steps

-

Starting Materials: 5-fluoro-2-methoxybenzoic acid and ethyl acetoacetate.

-

Reaction Conditions: Esterification reaction, often facilitated by acid catalysts.

-

Optimization: Continuous flow reactors can enhance reaction efficiency and yield.

Applications in Medicinal Chemistry and Organic Synthesis

Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate serves as an intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its fluorinated aromatic ring enhances its reactivity, making it a valuable building block for synthesizing complex molecules with potential biological activities .

Safety and Handling

Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate is classified as an irritant, requiring proper handling and safety precautions during use . It is essential to follow standard laboratory protocols when handling this compound to minimize exposure risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume